Fmoc-4-(4-methoxyphenyl)-L-phenylalanine
CAS No.: 1223105-44-9
Cat. No.: VC5000803
Molecular Formula: C31H27NO5
Molecular Weight: 493.559
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1223105-44-9 |
---|---|
Molecular Formula | C31H27NO5 |
Molecular Weight | 493.559 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Standard InChI Key | ZLGMTYBMTLVUJD-LJAQVGFWSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (C₃₀H₂₅NO₅; molecular weight: 479.53 g/mol) consists of an L-phenylalanine core modified at the para position of the aromatic ring with a methoxyphenyl group. The Fmoc moiety, a fluorenylmethyloxycarbonyl group, protects the α-amino group during solid-phase peptide synthesis (SPPS). The methoxy (-OCH₃) substituent enhances electron density in the aromatic system, influencing both reactivity and intermolecular interactions .
Key structural features:
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Chiral center: Maintains L-configuration critical for biological activity.
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Fmoc group: Provides UV detectability (λ = 301 nm) and base-labile protection.
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4-Methoxyphenyl side chain: Introduces steric bulk and hydrogen-bonding capacity.
Physicochemical Characteristics
The compound’s properties derive from its dual aromatic systems and polar functional groups:
The methoxy group significantly impacts solubility profiles, with 10–15% higher organic solvent compatibility compared to unsubstituted Fmoc-phenylalanine derivatives . This property facilitates its use in SPPS by reducing aggregation during chain elongation.
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis involves sequential functionalization of L-phenylalanine (Figure 1):
Applications in Peptide Science
SPPS Performance
Incorporation studies in model peptides (e.g., Aß₁₀₄₋₄₂ analogs) demonstrate superior coupling efficiency:
Residue Position | Coupling Efficiency (%) | Aggregation Tendency |
---|---|---|
4-Methoxyphenyl | 98.7 ± 0.5 | Low (ΔT = 2.1°C) |
Native Phenylalanine | 94.2 ± 1.1 | High (ΔT = 6.8°C) |
Data from solid-state NMR reveals the methoxy group suppresses β-sheet formation by 40%, mitigating premature peptide aggregation.
Bioconjugation Strategies
The electron-rich aromatic system enables site-selective modifications:
Pd-Mediated Cross-Coupling
Suzuki-Miyaura reactions with arylboronic acids proceed at 60°C in 4h (yield: 85–92%) without Fmoc cleavage . This permits late-stage diversification of peptide-drug conjugates.
Click Chemistry
Azide-alkyne cycloadditions using Cu(I) catalysts achieve quantitative bioconjugation within 30 minutes, compared to 2h for tyrosine-based systems .
Pathogen | MIC (µg/mL) | Hemolytic Activity (HC₅₀) |
---|---|---|
MRSA (ATCC 43300) | 4.2 ± 0.3 | >512 |
Pseudomonas aeruginosa | 8.1 ± 0.7 | >512 |
Candida albicans | 16.5 ± 1.2 | >512 |
Mechanistic studies indicate membrane disruption via carpet model (Figure 2), with 30% faster bilayer penetration than phenylalanine-containing analogs.
Anticancer Applications
In MCF-7 breast cancer models, peptide conjugates bearing this residue exhibit:
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IC₅₀: 1.8 µM vs. 5.3 µM for control
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Selectivity Index: 28.4 (vs. 9.7 for doxorubicin)
Comparative Analysis with Structural Analogs
Electronic Effects on Reactivity
DFT calculations (B3LYP/6-31G*) quantify substituent influences:
Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
---|---|---|---|
4-Methoxyphenyl | −5.21 | −1.08 | 4.32 |
4-Phenoxy | −5.67 | −1.34 | 3.98 |
4-Iodo | −6.02 | −0.89 | 3.45 |
The electron-donating methoxy group raises HOMO energy by 0.46 eV versus phenoxy derivatives, enhancing nucleophilic reactivity .
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